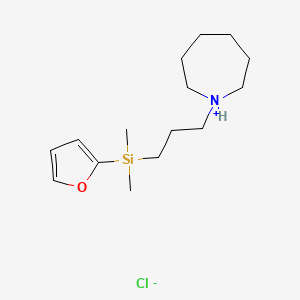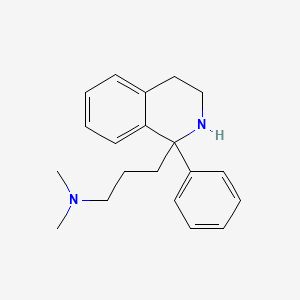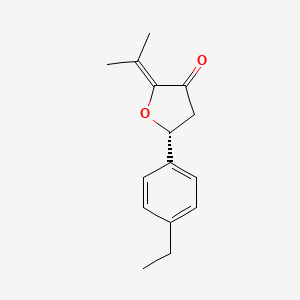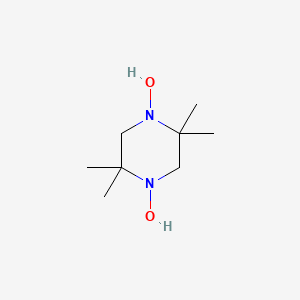
2,2,5,5-Tetramethylpiperazine-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethylpiperazine-1,4-diol is a heterocyclic organic compound with the molecular formula C8H18N2O2 It is characterized by a piperazine ring substituted with four methyl groups and two hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylpiperazine-1,4-diol typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the methyl and hydroxyl groups. One common method involves the alkylation of piperazine with methyl iodide followed by oxidation to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethylpiperazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming 2,2,5,5-Tetramethylpiperazine.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethylpiperazine-1,4-dione.
Reduction: Formation of 2,2,5,5-Tetramethylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
2,2,5,5-Tetramethylpiperazine-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethylpiperazine-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modifying their activity. The piperazine ring structure allows for interactions with receptors and other biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylpiperazine: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxy-2,2,5,5-tetramethylpiperazine: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
Uniqueness
2,2,5,5-Tetramethylpiperazine-1,4-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
88571-74-8 |
|---|---|
Formule moléculaire |
C8H18N2O2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,4-dihydroxy-2,2,5,5-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2O2/c1-7(2)5-10(12)8(3,4)6-9(7)11/h11-12H,5-6H2,1-4H3 |
Clé InChI |
XEILITSQVHPBAM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(CN1O)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


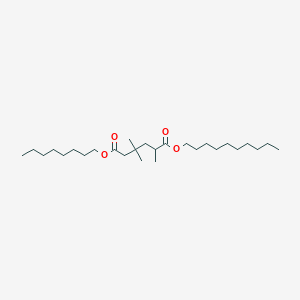
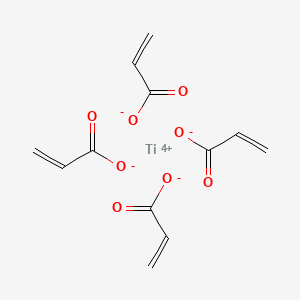
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)





